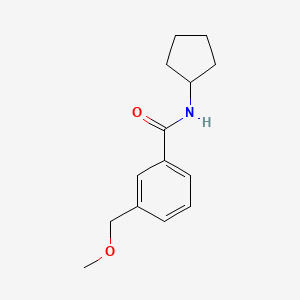
2,3,4-TrifluorobenZylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-TrifluorobenZylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in the formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4-TrifluorobenZylZinc bromide can be synthesized through the reaction of 2,3,4-trifluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of an activating agent like iodine to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2,3,4-Trifluorobenzyl bromide+ZnI2,THF2,3,4-TrifluorobenZylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reacting with an alkyl halide can produce a substituted benzyl compound, while coupling with an acyl chloride can yield a ketone.
Applications De Recherche Scientifique
2,3,4-TrifluorobenZylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3,4-TrifluorobenZylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trifluorobenzyl bromide
- 2,4,5-TrifluorobenZylZinc bromide
- 2,3,5-TrifluorobenZylZinc bromide
Uniqueness
2,3,4-TrifluorobenZylZinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the types of products formed. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H4BrF3Zn |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
bromozinc(1+);1,2,3-trifluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c1-4-2-3-5(8)7(10)6(4)9;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QTXMBZKAQYXXTJ-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=C(C(=C(C=C1)F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



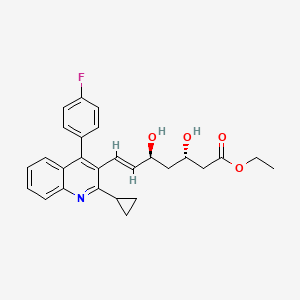
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
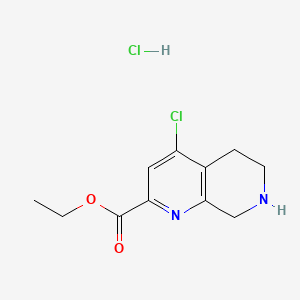
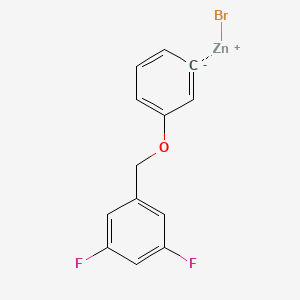
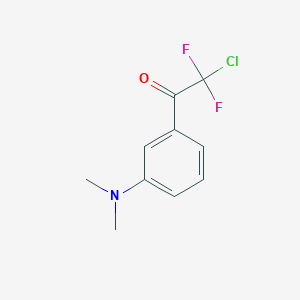
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
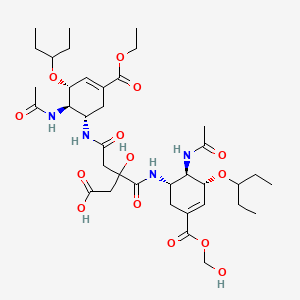
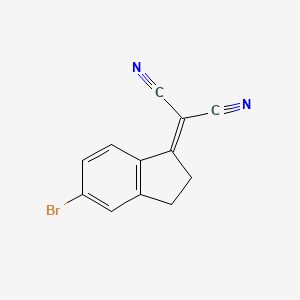
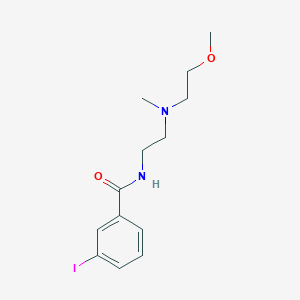
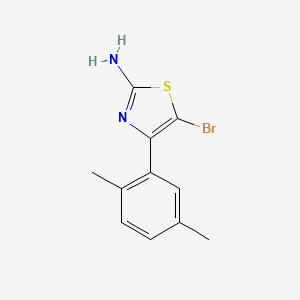
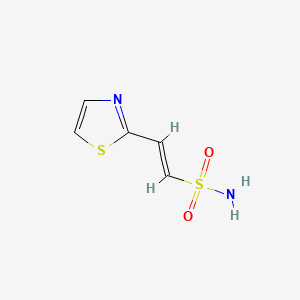
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
